1-Tosyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound characterized by its unique structure and significant biological properties. It belongs to the class of tetrahydroquinolines, which are known for their presence in various natural products and pharmaceutical agents. The compound's empirical formula is , with a molecular weight of 287.38 g/mol .
This compound is synthesized through various chemical reactions and is classified under organic compounds, specifically as a sulfonamide due to the presence of the tosyl group. Tetrahydroquinolines are often explored in medicinal chemistry for their potential therapeutic effects, including cytotoxicity against cancer cell lines .
The synthesis of 1-tosyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods:
Technical details include controlling reaction conditions such as temperature, solvent choice, and catalyst loading to optimize yield and purity.
The molecular structure of 1-tosyl-1,2,3,4-tetrahydroquinoline features a fused bicyclic system with a nitrogen atom in the ring. The heterocyclic ring adopts a half-chair conformation, which is significant for its reactivity and interaction with biological targets. The bond-angle sum at the nitrogen atom is approximately 350.2°, indicating a distorted tetrahedral geometry .
Crystallographic studies provide insights into its three-dimensional arrangement, confirming its structural integrity and offering data on intermolecular interactions that may influence its chemical behavior.
1-Tosyl-1,2,3,4-tetrahydroquinoline participates in various chemical reactions:
Technical details regarding these reactions include optimizing conditions such as temperature and pH to enhance yield while minimizing by-products.
The mechanism of action for 1-tosyl-1,2,3,4-tetrahydroquinoline primarily revolves around its interaction with biological targets. Studies have shown that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines by inducing apoptosis through mechanisms involving reactive oxygen species generation and modulation of signaling pathways .
Data from quantitative structure-activity relationship studies indicate that specific structural features significantly influence biological activity, providing insights into potential modifications for enhanced efficacy.
Relevant data includes spectral characterization (NMR, IR) confirming functional groups and molecular integrity .
1-Tosyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
1-Tosyl-1,2,3,4-tetrahydroquinoline (chemical formula: C₁₆H₁₇NO₂S; molecular weight: 287.38 g/mol) crystallizes in the monoclinic space group P2₁/n with four molecules per unit cell (Z = 4). Single-crystal X-ray diffraction (performed at 94 K) reveals the following lattice parameters [2] [6] [7]:
The crystal structure is stabilized by intermolecular C–H⋯O hydrogen bonds (C14–H14⋯O2, D–H = 0.95 Å, H⋯A = 2.53 Å, D⋯A = 3.340(2) Å, ∠DHA = 143°), forming C(6) chains along the [010] direction [2] [6]. The density (Dₓ) is 1.311 Mg/m³, with a calculated F(000) = 608.
Table 1: Crystallographic Parameters of 1-Tosyl-1,2,3,4-tetrahydroquinoline
Parameter | Value |
---|---|
Space group | P2₁/n |
Temperature (K) | 94 |
a (Å) | 8.2176(7) |
b (Å) | 8.0468(6) |
c (Å) | 22.2439(18) |
β (°) | 98.107(4) |
Volume (ų) | 1456.2(2) |
Z | 4 |
Dₓ (Mg/m³) | 1.311 |
Radiation type | Mo Kα (λ = 0.71073 Å) |
R factor | 0.039 |
The tetrahydroquinoline (THQ) ring adopts a distorted half-chair conformation, with methylene carbon C9 displaced by 0.63 Å from the mean plane defined by atoms N1/C6/C7/C8. The bond angle sum at N1 is 350.2°, indicating slight pyramidalization (deviation from ideal sp² hybridization). This distortion arises from steric repulsion between the tosyl group and the fused benzene ring [2] [6].
Intramolecular hydrogen bonds critically influence conformation:
These interactions anchor the tosyl group relative to the THQ core, limiting rotation about the N1–S bond. The dihedral angle between the two aromatic rings (C1–C6 and C10–C15) is 47.74(9)°, reflecting significant torsional strain [6] [9].
Table 2: Key Conformational Features
Feature | Value/Description |
---|---|
THQ ring conformation | Half-chair (C9 flap atom) |
Bond angle sum at N1 | 350.2° |
Dihedral angle (aryl-aryl) | 47.74(9)° |
Intramolecular H-bonds | C9–H9A⋯O1, C2–H2⋯O2 |
The tosyl group (–SO₂C₇H₇) is a strong electron-withdrawing substituent, evidenced by its impact on the THQ core’s electron density. Spectroscopic and crystallographic data confirm:
The tosyl group reduces electron density on N1, increasing the acidity of adjacent protons (e.g., C9–H). Its bulky, planar p-tolyl moiety forces a dihedral angle of 87.3° with the sulfonyl plane, sterically shielding one face of the molecule. Electronic effects extend to the fused benzene ring, where C4–H exhibits downfield NMR shifts due to anisotropic deshielding by the sulfonyl group [3] [5] [6].
Table 3: Electronic Descriptors of the Tosyl Group
Parameter | Value | Effect |
---|---|---|
S–N bond length (Å) | 1.623(2) | Partial double-bond character |
S–O bond lengths (Å) | 1.432–1.437 | High polarity |
Dihedral angle (tolyl-SO₂) | 87.3° | Orthogonal alignment |
N1 bond angle sum | 350.2° | Pyramidalization due to electron withdrawal |
Compared to quinoline, the THQ core in 1-tosyl-THQ exhibits reduced planarity and altered hybridization at nitrogen:
The tosyl group sterically and electronically blocks N1, preventing resonance with the benzene ring. Consequently, the C1–C6 bond lengths (1.389–1.412 Å) show less alternation than in quinoline (1.370–1.422 Å), indicating diminished aromaticity. Pharmacologically, this scaffold favors binding to hydrophobic enzyme pockets (e.g., CETP inhibitors like torcetrapib analogs) due to its semi-rigid, non-planar structure [9] [10].
Table 4: Structural Comparison with Quinoline
Property | 1-Tosyl-THQ | Quinoline |
---|---|---|
N hybridization | Near-sp³ (pyramidal) | sp² (planar) |
Ring conformation | Half-chair | Planar |
N1 bond angle sum | 350.2° | 360° |
Dihedral angle (aryl-N) | 47.74° | 0° |
Aromaticity (C1–C6) | Reduced bond alternation | Full conjugation |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9